molecular formula C15H12N2OS2 B2846981 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-19-4

2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B2846981
CAS RN: 338779-19-4
M. Wt: 300.39
InChI Key: GABSFJXSAWYCNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thieno[3,2-d]pyrimidin-4(3H)-ones are a class of organic compounds that have been studied for their potential medicinal properties . They have been designed and synthesized as part of programs to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4(3H)-ones generally involves the reaction of certain amines with 4-chlorothieno[3,2-d]pyrimidines . An effective method for accessing novel substituted thieno[3,2-d]pyrimidine-4-carboxylic acids in 63–71% yields based on Pd (dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[3,2-d]pyrimidines has been proposed .


Molecular Structure Analysis

The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-ones would be based on the thieno[3,2-d]pyrimidin-4(3H)-one core structure, with various substituents attached to the core depending on the specific compound .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of 2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These bacteria are the causative agents of tuberculosis, a serious infectious disease.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the growth and proliferation of Mycobacterium tuberculosis and Mycobacterium bovis. By inhibiting these pathways, the compound prevents the bacteria from multiplying and spreading, thereby helping to control the infection .

Pharmacokinetics

It is known that the compound has a broad spectrum of antibacterial activity, with a minimum inhibitory concentration (mic) in the range of 6–8 μm . This suggests that the compound is able to reach effective concentrations in the body.

Result of Action

The result of the compound’s action is the inhibition of the growth of Mycobacterium tuberculosis and Mycobacterium bovis. This leads to a reduction in the number of bacteria in the body, helping to control the infection .

Safety and Hazards

The safety and hazards associated with thieno[3,2-d]pyrimidin-4(3H)-ones would depend on the specific compound. Some of these compounds have been studied for cytotoxicity against four cell lines and were found to be non-cytotoxic .

Future Directions

The future directions for research on thieno[3,2-d]pyrimidin-4(3H)-ones could include further exploration of their potential as antitubercular agents, as well as investigation of their activity against other biological targets .

properties

IUPAC Name

3-phenyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS2/c1-2-9-20-15-16-12-8-10-19-13(12)14(18)17(15)11-6-4-3-5-7-11/h2-8,10H,1,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABSFJXSAWYCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCSC1=NC2=C(C(=O)N1C3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.